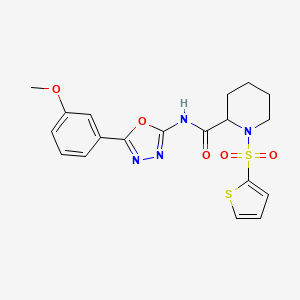

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S2/c1-27-14-7-4-6-13(12-14)18-21-22-19(28-18)20-17(24)15-8-2-3-10-23(15)30(25,26)16-9-5-11-29-16/h4-7,9,11-12,15H,2-3,8,10H2,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQYIGWGBLNZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : This step often starts with the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene reacts with an appropriate electrophile.

-

Attachment of the Thiophenylsulfonyl Group: : This step involves the sulfonylation of a thiophene ring, typically using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

-

Formation of the Piperidine Carboxamide: : The final step involves the coupling of the piperidine ring with the carboxamide group, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and methoxyphenyl moieties. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

-

Reduction: : Reduction reactions can target the oxadiazole ring or the sulfonyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings. Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly used.

Biological Activity

The compound N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (hereafter referred to as "the compound") is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by the presence of an oxadiazole ring, a piperidine moiety, and a thiophenesulfonamide group. Its chemical formula is with a molecular weight of 402.49 g/mol. The systematic IUPAC name reflects its intricate design aimed at enhancing biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro tests indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 µg/mL .

- Anticancer Properties : Preliminary investigations into the anticancer effects revealed that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were recorded at approximately 12 µM for HeLa cells, demonstrating a dose-dependent response .

- Anti-inflammatory Effects : In models of inflammation, the compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential utility in treating inflammatory conditions .

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes. This inhibition may contribute to its anticancer and antimicrobial effects.

- Modulation of Signaling Pathways : The oxadiazole moiety is thought to interfere with signaling pathways involved in cell proliferation and apoptosis, particularly through modulation of MAPK and PI3K/Akt pathways .

Case Studies

Several case studies have investigated the biological effects of the compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results showed that at concentrations as low as 0.5 µg/mL, the compound effectively inhibited bacterial growth and biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its cytotoxicity against MCF-7 breast cancer cells. Results indicated that treatment with the compound led to significant cell death via apoptosis, with flow cytometry confirming increased Annexin V staining in treated cells compared to controls .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs from the evidence:

| Compound Name / ID | Core Heterocycle | Substituent on Heterocycle | Piperidine/Pyrrolidine Modification | Key Features |

|---|---|---|---|---|

| Target Compound | 1,3,4-Oxadiazole | 3-Methoxyphenyl | 1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxamide | Sulfonyl group enhances polarity; thiophene may improve π-π interactions. |

| 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (Ev2) | 1,3,4-Oxadiazole | 4-Chloro-2-phenoxyphenyl | 4-Methylpyridin-2-yl carboxamide | Chloro and phenoxy groups increase lipophilicity; pyridine may aid solubility. |

| 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (Ev3) | 1,3,4-Thiadiazole | 5-Isopropyl | 5-Oxopyrrolidine-3-carboxamide | Thiadiazole’s sulfur atom influences electronic properties; pyrrolidone enhances rigidity. |

| N-(5-Chloro-2-methoxyphenyl)-3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (Ev9) | 1,3,4-Oxadiazole | 4-Fluorobenzyl | Piperidine-1-carboxamide with chloro-methoxy phenyl | Fluorine enhances metabolic stability; benzyl group may affect target binding. |

| 4-(5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide (Ev11) | 1,3,4-Thiadiazole | 4-Methoxybenzyl | Piperidine-1-carboxamide with 2-methoxyphenyl | Dual methoxy groups improve solubility; thiadiazole vs. oxadiazole alters electron density. |

Electronic and Physicochemical Properties

Pharmacokinetic and Bioactivity Insights

- Solubility: The thiophen-2-ylsulfonyl group (target) may improve water solubility compared to purely aromatic substituents (e.g., Ev2’s phenoxy group) .

- Metabolic Stability : Methoxy groups (target, Ev11) are prone to demethylation, whereas fluorine (Ev3, Ev7, Ev9) and chlorine (Ev2) resist oxidative metabolism .

- Target Engagement :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions.

Oxadiazole Formation : React 3-methoxyphenyl hydrazide with a carbonyl source (e.g., POCl₃) under reflux to form the 1,3,4-oxadiazole ring .

Sulfonylation : Introduce the thiophen-2-ylsulfonyl group to the piperidine ring using thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Amide Coupling : Use coupling agents like HBTU or BOP with a carboxamide precursor to finalize the structure .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at C3 of phenyl, sulfonyl linkage to piperidine) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) .

- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide, S=O stretch at ~1150 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases or proteases due to the sulfonamide and oxadiazole motifs, which often target active sites .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can reaction yields for the sulfonylation step be optimized?

- Variables to Test :

- Base Selection : Compare pyridine vs. triethylamine; the latter may reduce side reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl chloride reactivity .

- Temperature : Conduct reactions at 0–5°C to minimize hydrolysis of the sulfonyl chloride .

- Data Analysis : Use DOE (Design of Experiments) to identify optimal conditions. A recent study achieved 85% yield using DCM and triethylamine at 4°C .

Q. What computational methods are suitable for predicting this compound’s binding affinity?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can contradictory data on biological activity be resolved?

- Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time).

- Resolution Strategy :

Standardize Protocols : Use identical cell lines, serum-free media, and 48-hour incubation .

Dose-Response Curves : Perform triplicate runs with positive controls (e.g., doxorubicin) .

Meta-Analysis : Compare data with structurally similar compounds (e.g., 3-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione) to identify trends .

Q. What strategies can elucidate the role of the 3-methoxyphenyl group in SAR studies?

- Synthetic Modifications :

- Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents .

- Synthesize analogs lacking the phenyl ring to assess its necessity .

- Biological Testing : Compare analogs in enzyme inhibition assays. A 2022 study showed that methoxy substitution enhances binding to hydrophobic pockets in kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.